O-(3-(Trifluoromethyl)benzyl)hydroxylamine
Description
Significance of Hydroxylamine (B1172632) Derivatives in Modern Synthetic Chemistry
Hydroxylamine (NH₂OH) and its derivatives are versatile reagents in synthetic chemistry. britannica.com They are oxygenated derivatives of ammonia (B1221849) and are widely used for the synthesis of oximes from aldehydes and ketones. britannica.com This reaction is crucial in various industrial processes, such as the production of caprolactam, the precursor to Nylon 6, which involves the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.org
In contemporary organic synthesis, hydroxylamine derivatives serve as powerful aminating agents. nih.gov They are employed in C–H and X–H aminations (where X can be oxygen, nitrogen, sulfur, or phosphorus), providing direct pathways to introduce amino groups into diverse molecular frameworks. nih.gov This capability is significant for creating anilines and other nitrogen-containing compounds that are fundamental to pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net Furthermore, hydroxylamines and their salts can act as potent reducing agents and antioxidants. britannica.com The ability of substituted hydroxylamines to participate in complex rearrangements and to serve as precursors for nitrogen-containing heterocycles underscores their importance in constructing molecular complexity. nih.gov
Strategic Importance of Trifluoromethylated Aromatic Systems in Chemical Design
The incorporation of a trifluoromethyl (CF₃) group into aromatic systems is a key strategy in modern chemical and drug design. bohrium.comhovione.comnih.gov The CF₃ group is one of the most powerful electron-withdrawing groups, a property that significantly alters the electronic character of the aromatic ring to which it is attached. mdpi.comnih.gov This modification can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com
Key advantages of incorporating a trifluoromethyl group include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the half-life of drug candidates. mdpi.com
Increased Lipophilicity: The CF₃ group can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.combeilstein-journals.org
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ substituent deactivates an aromatic ring, influencing its reactivity in electrophilic aromatic substitution, typically directing incoming electrophiles to the meta position. mdpi.comyoutube.com
Improved Binding Affinity: The unique electronic nature of the CF₃ group can enhance interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. mdpi.com
These attributes make trifluoromethylated aromatic compounds highly prevalent in pharmaceuticals, agrochemicals, and advanced materials like specialized polymers and liquid crystals. mdpi.comnbinno.com
Unique Structural Features of O-(3-(Trifluoromethyl)benzyl)hydroxylamine
The structure of this compound combines the reactive hydroxylamine functionality with the modulating effects of a trifluoromethylated benzyl (B1604629) group. The key components are an aminooxy group (-ONH₂) connected via a methylene (B1212753) bridge (-CH₂-) to a benzene (B151609) ring, which bears a trifluoromethyl group (-CF₃) at the 3-position. This specific arrangement dictates its reactivity and utility in organic synthesis.
Positional isomerism is a crucial consideration in the design of functional molecules because different isomers can exhibit distinct biological activities and physical properties. nih.gov For instance, the directing effect of the CF₃ group in electrophilic aromatic substitution reactions changes with its position. While the meta position is generally favored due to the group's deactivating nature, the specific reactivity of the benzyl moiety or the hydroxylamine group can be subtly tuned by the isomerism. The separation and identification of such isomers are essential for ensuring the synthesis of the desired target molecule with the correct properties. nih.gov
The trifluoromethyl group exerts profound electronic and steric effects on the molecule.
Electronic Effects: The CF₃ group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) caused by the high electronegativity of the three fluorine atoms. mdpi.comnih.govyoutube.com This effect deactivates the benzene ring, making it less susceptible to electrophilic attack. The strong electron-withdrawing nature enhances the electrophilic character of adjacent functional groups. nih.gov
Steric Effects: While electronically powerful, the trifluoromethyl group has a relatively compact steric profile. mdpi.com It is bulkier than a hydrogen or fluorine atom but is often considered a bioisostere for groups like chlorine or a methyl group, though with distinct electronic properties. mdpi.com This moderate steric hindrance can influence the conformation of molecules and their ability to fit into specific binding sites or interact with other reagents. nih.gov
The combination of these effects in this compound makes the aminooxy group a key site for reactions, while the aromatic ring's properties are modulated for specific applications in synthetic design.
Table 1: Comparison of Substituent Effects
Table of Compounds Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[[3-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-13-12/h1-4H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIOZALQLKJKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for O 3 Trifluoromethyl Benzyl Hydroxylamine and Analogous Structures
O-Alkylation Strategies for Hydroxylamine (B1172632) Scaffolds
The most prevalent approach for the synthesis of O-(3-(Trifluoromethyl)benzyl)hydroxylamine and its analogs involves the O-alkylation of a hydroxylamine or a protected hydroxylamine equivalent. This strategy leverages the nucleophilicity of the oxygen atom in the hydroxylamine moiety to form a new carbon-oxygen bond with a suitable electrophile, such as a benzyl (B1604629) halide.
Classical Alkylation with Benzyl Halides and Derivatives
The direct alkylation of hydroxylamine or its derivatives with benzyl halides represents a fundamental and widely used method for constructing the O-benzylhydroxylamine core structure. These reactions are typically performed in the presence of a base to deprotonate the hydroxylamine, thereby increasing its nucleophilicity.
In a common procedure, a protected hydroxylamine, such as N-hydroxyphthalimide or N-hydroxyacetamide, is treated with a strong base like sodium hydride (NaH) or a more conventional base like sodium hydroxide (B78521) (NaOH) to generate the corresponding alkoxide. This intermediate then readily reacts with a benzyl halide, for instance, 3-(trifluoromethyl)benzyl bromide, to yield the desired O-alkylated product. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions, such as N-alkylation. For example, using a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction by solvating the cation of the base and leaving the alkoxide more reactive. Following the alkylation step, a hydrolysis reaction, often under acidic or basic conditions, is required to remove the protecting group and liberate the free O-benzylhydroxylamine. google.com
A study on the synthesis of a series of O-substituted alkyl hydroxylamine compounds utilized N-acetylhydroxylamine as a precursor, which was alkylated with benzyl chloride. google.com The subsequent hydrolysis of the N-acetyl group yielded O-benzylhydroxylamine. google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| N-Hydroxyphthalimide | 3-(Trifluoromethyl)benzyl bromide | Sodium Hydride | DMF | N-(3-(Trifluoromethyl)benzyloxy)phthalimide |
| N-Hydroxyacetamide | Benzyl chloride | Sodium Hydroxide | Ethanol/Water | N-(Benzyloxy)acetamide |
The use of N-hydroxyphthalimide is a particularly effective strategy for the synthesis of O-substituted hydroxylamines. organic-chemistry.org This method involves the alkylation of N-hydroxyphthalimide with a suitable benzyl halide in the presence of a base, followed by the hydrazinolysis of the resulting N-alkoxyphthalimide. The phthalimide (B116566) group serves as an excellent protecting group for the nitrogen atom, preventing N-alkylation and facilitating the purification of the intermediate. The subsequent removal of the phthaloyl group with hydrazine (B178648) hydrate (B1144303) provides the desired O-benzylhydroxylamine in good yields. This method offers a high degree of control and is applicable to a wide range of benzyl halides. organic-chemistry.org
| Reactant 1 | Reactant 2 | Base | Solvent | Intermediate | Reagent for Deprotection | Final Product |
| N-Hydroxyphthalimide | 3-(Trifluoromethyl)benzyl chloride | Potassium Carbonate | DMF | N-(3-(Trifluoromethyl)benzyloxy)phthalimide | Hydrazine hydrate | This compound |
Mitsunobu Reaction Protocols for O-Substituted Hydroxylamines
The Mitsunobu reaction provides an alternative and mild method for the O-alkylation of hydroxylamines. This reaction typically involves the use of a protected hydroxylamine, such as N-Boc-hydroxylamine, an alcohol (in this case, 3-(trifluoromethyl)benzyl alcohol), triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the hydroxylamine nucleophile. A key advantage of the Mitsunobu reaction is that it often occurs with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of O-benzylhydroxylamines. The reaction is generally high-yielding and tolerates a wide variety of functional groups. The final step involves the removal of the N-Boc protecting group, typically under acidic conditions, to afford the target compound.
Alkylation with Activated Alcohols (e.g., Methanesulfonates)
Reduction-Based Pathways to Hydroxylamines
While O-alkylation is the more common route, reduction-based pathways can also be employed for the synthesis of hydroxylamines. These methods typically involve the reduction of a suitable precursor containing a nitrogen-oxygen bond. For instance, the reduction of oximes or nitro compounds can lead to the formation of hydroxylamines. However, for the specific synthesis of this compound, these methods are less direct and may require more complex synthetic transformations to introduce the O-benzyl group.
Reduction of Oximes Derived from Trifluoromethylated Benzyl Carbonyls
The reduction of oximes, which can be synthesized from the corresponding carbonyl compounds, is a primary method for preparing hydroxylamine derivatives. In the context of this compound, this involves the reduction of an oxime derived from a 3-(trifluoromethyl)benzyl carbonyl compound. The key challenge in this transformation is the selective reduction of the carbon-nitrogen double bond (C=N) without cleaving the relatively weak nitrogen-oxygen (N-O) single bond, which would lead to the formation of a primary amine as an undesired byproduct. researchgate.net
Catalytic hydrogenation stands out as a robust method for the selective reduction of oximes to hydroxylamines. Platinum-based heterogeneous catalysts, particularly when supported on mixed oxides like ceria-zirconia (CeO2-ZrO2), have demonstrated high efficacy. researchgate.net These systems are capable of activating hydrogen at low temperatures, which is crucial for the selective reduction process. researchgate.netresearchgate.net
The Pt/CeO2-ZrO2 catalytic system facilitates the atom-efficient hydrogenation of oximes, achieving high yields of hydroxylamines under ambient conditions. researchgate.net The high activity of these catalysts is attributed to the formation of a platinum hydride (Pt-H) species, which acts as the reducing agent. researchgate.net The reaction pathway over a 1% Pt/CeO2-ZrO2 catalyst involves the controlled addition of hydrogen across the C=N bond of the oxime. researchgate.net Studies have shown that platinum catalysts tend to favor the reduction of the C=N bond, whereas palladium catalysts are more prone to cleaving the N-O bond, leading to amine formation. encyclopedia.pubmdpi.com This selectivity makes platinum-based catalysts particularly suitable for the synthesis of hydroxylamines. mdpi.com
Table 1: Performance of Pt/CeO2-ZrO2 Catalyst in Oxime Hydrogenation
| Catalyst | Substrate | Product | Yield | Conditions |
|---|
Electrocatalytic methods offer an alternative, environmentally friendly approach to the reduction of oximes. These techniques utilize an electric current to drive the reduction reaction, often mediated by a catalyst. While direct electrocatalytic reduction of oximes derived from trifluoromethylated benzyl carbonyls is not extensively documented, related electrochemical transformations suggest its feasibility. For instance, the electrochemical reduction of trifluoroiodomethane has been studied in the presence of cobaloxime catalysts. researchgate.net
Furthermore, electrochemical methods have been successfully employed for the trifluoromethylation of alkenyl oximes to synthesize isoxazolines and cyclic nitrones. rsc.org This involves an electrochemically induced radical addition and oxidative cyclization. An electrocatalytic method has also been developed to convert oximes to iminoxyl radicals, which can then undergo cyclization reactions. acs.org These examples highlight the potential of electrochemical techniques to mediate reactions involving both trifluoromethyl groups and oxime functionalities, suggesting a promising avenue for the targeted reduction to form this compound.
Hydrogenation of N-Substituted Oximes, Hydroxamic Acids, and Nitrones
The catalytic reduction of oximes is a direct and efficient pathway to synthesize valuable hydroxylamine derivatives. researchgate.net This transformation, however, presents challenges as oximes can be difficult to reduce, and the weak N-O bond is susceptible to cleavage, leading to primary amines as side products. researchgate.net The initial successful methods involved platinum-based heterogeneous catalysts with hydrogen gas and a strong Brønsted acid. researchgate.net More recent developments have introduced homogeneous catalysts, both metal-free and transition-metal-based, which exhibit significantly higher turnover numbers. researchgate.net
The selective synthesis of chiral hydroxylamines through the asymmetric reduction of oximes is a particular challenge due to the need to avoid N-O bond cleavage. researchgate.net Cramer and co-workers have reported that chiral cyclometalated Ir(III) complexes can effectively catalyze the hydrogenation of the C=N bond of oximes in the presence of an acid, yielding N-alkoxy amines with good enantioselectivity. researchgate.net This approach highlights the potential for fine-tuning catalyst systems to achieve highly selective transformations. The protonation of the oxime by the acid activates it towards nucleophilic hydride addition. youtube.com
Direct N-O Bond Formation Methodologies
Direct formation of the N-O bond represents an alternative synthetic strategy for accessing hydroxylamine derivatives. These methods typically involve the reaction of an amine-based nucleophile with an oxygen-based electrophile, or vice versa.
Oxidative Coupling Reactions
Oxidative coupling provides a pathway for the formation of N-O bonds. While specific examples leading directly to this compound are not prevalent, the general principle has been established in organic synthesis. For instance, copper-catalyzed oxidative coupling of C(sp3)-H bonds in acetate (B1210297) oxime esters with toluene (B28343) derivatives has been used to synthesize polysubstituted pyridines, a process involving N-O bond cleavage. mdpi.com The oxidation of secondary amines to N,N-dialkylhydroxylamines has also been reported, demonstrating direct N-O bond formation. nih.gov These methodologies underscore the potential of oxidative strategies in the synthesis of complex hydroxylamine structures.
Visible Light-Promoted Multicomponent Reactions
A modern and efficient approach for the synthesis of trisubstituted hydroxylamines involves visible light-promoted multicomponent reactions. rsc.orgrsc.org These reactions offer a green and efficient pathway, often proceeding under mild conditions without the need for additional catalysts or additives. rsc.orgrsc.org A reported method involves the reaction of a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate under blue LED irradiation to yield trisubstituted hydroxylamines. rsc.orgrsc.org This strategy takes advantage of photo-generated carbene intermediates. rsc.org Although this specific reaction yields trisubstituted hydroxylamines, the underlying principles of using visible light to mediate the formation of N-O bonds could potentially be adapted for the synthesis of this compound through a carefully designed multicomponent reaction. researchgate.net
Integration of Trifluoromethylation within Hydroxylamine Synthesis
The introduction of a trifluoromethyl group into hydroxylamine derivatives can be achieved through several strategic pathways. These methods range from direct trifluoromethylation of hydroxylamine precursors to the use of specialized trifluoromethyl-containing reagents.
Direct O-trifluoromethylation of N-aryl-N-hydroxylamines presents a synthetic challenge. However, the synthesis of analogous structures, such as N-aryl-O-(trifluoromethyl)hydroxylamines, provides insight into potential methodologies. For instance, compounds like N-ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine have been synthesized and characterized. In such molecules, the trifluoromethyl group significantly influences the compound's electronic properties and stability. The electron-withdrawing nature of the CF3 group is balanced by the electron-donating effects of the aryl substituent on the nitrogen atom.
The synthesis of related O-aryl hydroxylamines often involves the reaction of a hydroxylamine equivalent with an activated aryl compound. For example, palladium-catalyzed O-arylation of ethyl acetohydroximate has been demonstrated with various aryl halides, providing access to O-arylhydroxylamines that are otherwise difficult to prepare. organic-chemistry.org Adapting such methods for trifluoromethylation would likely involve a trifluoromethyl source capable of reacting with the hydroxylamine oxygen. While direct electrophilic O-trifluoromethylation of N-aryl hydroxylamines is not extensively documented, the use of powerful trifluoromethylating agents in conjunction with hydroxylamine substrates remains an area of synthetic exploration.
Significant progress has been made in the development of novel trifluoromethylating reagents derived from hydroxylamines. These reagents facilitate the incorporation of the N-CF3 moiety into various organic molecules. rsc.orgresearchgate.netnih.gov Key examples include N-Cbz-N-trifluoromethyl hydroxylamine and N-Boc-N-trifluoromethyl hydroxylamine, which are synthesized via a silver-mediated oxidative trifluoromethylation process. rsc.orgresearchgate.netnih.gov
These reagents have proven effective for the direct trifluoromethylamination of unsaturated substrates under photoredox catalysis. rsc.orgresearchgate.net This methodology allows for the efficient and regioselective C-H trifluoromethylamination of a wide range of (hetero)arenes, including complex bioactive molecules. rsc.orgresearchgate.net Furthermore, these reagents can participate in tandem trifluoromethylamination/functionalization reactions with alkenes, dienes, and isonitriles, yielding structurally diverse N-trifluoromethyl aliphatic and heteroaromatic amines. rsc.orgresearchgate.netnih.gov Notably, the use of N-Boc-N-trifluoromethyl hydroxylamine has enabled the synthesis of previously inaccessible cyclic N-CF3 compounds like N-CF3 oxazolidinones. rsc.orgresearchgate.netnih.gov
Table 1: Synthesis of N-Trifluoromethyl Hydroxylamine Reagents
| Reagent | Synthetic Method | Key Applications | Reference |
|---|---|---|---|
| N-Cbz-N-trifluoromethyl hydroxylamine | Silver-mediated oxidative trifluoromethylation | Photoredox-catalyzed C-H trifluoromethylamination of (hetero)arenes | rsc.orgresearchgate.net |
| N-Boc-N-trifluoromethyl hydroxylamine | Tandem trifluoromethylamination/functionalization of alkenes, dienes, and isonitriles; Synthesis of cyclic N-CF3 compounds | rsc.orgresearchgate.netnih.gov |
A hydroxylamine-mediated radical process has been developed for the C(sp2)-H trifluoromethylation of terminal alkenes. acs.orgacs.org This reaction demonstrates good reactivity, impressive E/Z selectivity (often exceeding 20:1), and compatibility with a broad range of functional groups. acs.orgacs.orgnih.gov The mechanism is proposed to proceed through a radical addition and subsequent elimination pathway. acs.orgacs.org
This methodology has been successfully applied to the late-stage trifluoromethylation of bioactive molecules, highlighting its potential in drug discovery and development. acs.orgacs.org The expansion of this approach to perfluoroalkylation further underscores its versatility and promising applications in organic synthesis. acs.orgacs.org
Table 2: Hydroxylamine-Mediated Trifluoromethylation of Alkenes
| Reaction Type | Key Features | Mechanism | Applications | Reference |
|---|---|---|---|---|
| Hydroxylamine-Mediated C(sp2)-H Trifluoromethylation | - Good reactivity
| Radical addition and subsequent elimination | - Synthesis of trifluoromethylated alkenes
| acs.orgacs.orgnih.gov |
Sustainable and Efficient Synthesis Approaches
The development of sustainable and efficient synthetic methods is a key focus in modern chemistry. For the production of this compound and its analogs, continuous flow technology and green electrosynthesis platforms offer significant advantages over traditional batch processes.
Continuous flow reactors provide enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, scalable production. rsc.orgrsc.org The synthesis of N-benzylhydroxylamine hydrochloride, a structurally related compound, has been optimized in a continuous-flow system, achieving higher yields and reduced waste compared to batch methods. rsc.org This approach is particularly advantageous for reactions involving potentially explosive intermediates like hydroxylamine at elevated temperatures. rsc.org
The modular nature of continuous flow systems allows for the integration of multiple reaction steps, leading to a more streamlined and efficient manufacturing process. rsc.orgorganic-chemistry.org Companies like Corning have developed advanced flow reactors that enable seamless scale-up from laboratory to industrial production, with demonstrated success in the pharmaceutical and fine chemical industries. The application of such technologies to the synthesis of this compound could lead to a more cost-effective and safer production process.
Electrosynthesis represents a green and sustainable alternative to conventional chemical synthesis, as it uses electrons as the primary reagent, often avoiding the need for harsh oxidizing or reducing agents. Green electrocatalytic strategies have been developed for the conversion of oximes to hydroxylamines. For instance, the use of a CuS catalyst has been shown to achieve high conversion and selectivity in the electrosynthesis of N-benzylhydroxylamine from benzaldoxime, by suppressing the cleavage of the N-O bond.
Catalytic Systems for Reduced Environmental Impact
Catalytic processes are fundamental to green chemistry as they can offer pathways with lower energy consumption, higher atom economy, and reduced use of stoichiometric reagents. In the synthesis of O-benzylhydroxylamine derivatives, several catalytic strategies have been explored to improve the environmental footprint of the manufacturing process.
One of the most promising approaches is the use of Phase-Transfer Catalysis (PTC) . This methodology is particularly well-suited for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, facilitates the migration of a reactant from one phase to the other, thereby enabling the reaction to proceed at a much faster rate under mild conditions.
The advantages of employing PTC in the synthesis of O-benzylhydroxylamine and its analogs are multifaceted, contributing significantly to a reduced environmental impact.
| Advantage | Description | Environmental Impact Reduction |
|---|---|---|
| Milder Reaction Conditions | Reactions can often be conducted at or near room temperature and atmospheric pressure. | Reduces energy consumption and the need for specialized high-pressure equipment. |
| Use of Aqueous Solvents | Allows for the use of water as one of the phases, replacing volatile and often toxic organic solvents. | Minimizes volatile organic compound (VOC) emissions and solvent-related waste. |
| Elimination of Anhydrous Conditions | PTC systems are tolerant to the presence of water, eliminating the need for costly and energy-intensive drying of solvents and reagents. | Simplifies procedures and reduces energy usage. |
| Increased Reaction Rates | The catalyst shuttles the nucleophile to the organic phase, dramatically increasing the reaction rate compared to the uncatalyzed biphasic system. | Leads to shorter cycle times, increasing process efficiency and throughput. |
| High Yields and Purity | The targeted nature of the catalysis often leads to cleaner reactions with fewer side products, resulting in high yields of the desired compound. | Reduces waste generation and simplifies purification processes. |
Beyond PTC, other catalytic systems offer potential for greener syntheses. For instance, the use of recyclable solid catalysts, such as polyaniline, has been demonstrated in related reactions like the formation of oximes. Such catalysts can function under solvent-free conditions and have the added benefit of absorbing acidic by-products like HCl, further streamlining the process and preventing the release of polluting chemicals. researchgate.net
Solvent System Optimization for Enhanced Sustainability
For the synthesis of this compound and its analogs, significant progress has been made by employing mixed aqueous and alcoholic solvent systems. A highly efficient, one-pot procedure has been developed for the preparation of various O-(halo-substituted benzyl) hydroxylammonium salts, which are direct analogs of the target compound. This method demonstrates the feasibility and advantages of moving away from conventional non-polar organic solvents.
The procedure involves two main steps carried out sequentially in the same reaction vessel:
O-Alkylation: An N-protected hydroxylamine, N-hydroxyurethane, is reacted with a substituted benzyl halide in an ethanolic solution of sodium ethoxide at room temperature.
Deprotection/Hydrolysis: An aqueous solution of sodium hydroxide is then added to the mixture, and upon heating, the protecting group is removed to yield the desired O-benzylhydroxylamine. The final product is then typically isolated as a stable hydrochloride salt.
The applicability of this optimized solvent system is demonstrated by the successful synthesis of numerous analogs, suggesting its potential for the synthesis of this compound.
| Substituent on Benzyl Group | Starting Material | Overall Yield (%) |
|---|---|---|
| H | Benzyl chloride | 85 |
| 2-Chloro | 2-Chlorobenzyl chloride | 81 |
| 4-Chloro | 4-Chlorobenzyl chloride | 86 |
| 2-Fluoro | 2-Fluorobenzyl chloride | 78 |
| 4-Fluoro | 4-Fluorobenzyl bromide | 84 |
| 4-Bromo | 4-Bromobenzyl bromide | 82 |
| 3,4-Dichloro | 3,4-Dichlorobenzyl chloride | 83 |
Chemical Reactivity and Transformative Pathways of O 3 Trifluoromethyl Benzyl Hydroxylamine
Nucleophilic Reactivity of the Hydroxylamine (B1172632) Nitrogen and Oxygen Atoms
The hydroxylamine portion of the molecule, -ONH₂, contains two nucleophilic centers: the nitrogen atom and the oxygen atom. This dual reactivity, known as ambident nucleophilicity, allows the compound to react with a variety of electrophiles, with the site of attack being influenced by the nature of the electrophile and the reaction conditions.
Chemoselectivity in O- versus N-Alkylation Reactions
The alkylation of hydroxylamines can occur on either the nitrogen or the oxygen atom, a classic synthetic challenge in controlling regioselectivity. nih.govresearchgate.net The outcome of the reaction with an alkylating agent is governed by factors such as the hardness or softness of the electrophile (Pearson's HSAB principle) and the reaction conditions. Generally, "hard" electrophiles, such as alkyl sulfates, tend to react at the harder oxygen atom, leading to O-alkylation. Conversely, "softer" electrophiles, like alkyl iodides, preferentially react at the softer nitrogen atom, resulting in N-alkylation. acs.org The choice of solvent and base can also significantly influence the N/O alkylation ratio. researchgate.net
| Electrophile Type | Typical Reagent | Predicted Major Product with O-(3-(Trifluoromethyl)benzyl)hydroxylamine | Governing Principle |
|---|---|---|---|
| Hard Electrophile | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N-Methyl-O-(3-(trifluoromethyl)benzyl)hydroxylamine (N-Alkylation) | Reaction at the softer nucleophilic center (Nitrogen). |
| Soft Electrophile | Methyl iodide (CH₃I) | N-Methyl-O-(3-(trifluoromethyl)benzyl)hydroxylamine (N-Alkylation) | Reaction at the softer nucleophilic center (Nitrogen). |
| Borderline Electrophile | Benzyl (B1604629) bromide (BnBr) | Mixture of N- and O-alkylation products | Competitive reaction at both nucleophilic sites. |
Condensation Reactions with Aldehydes and Ketones Leading to Oxime Formation
A hallmark reaction of hydroxylamines is their condensation with carbonyl compounds. wikipedia.org this compound readily reacts with both aldehydes and ketones to form the corresponding O-substituted oximes, often referred to as oxime ethers. researchgate.netresearchgate.net The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon, followed by a dehydration step to yield the stable C=N double bond of the oxime. quora.com This transformation is highly efficient and is a fundamental method for identifying and derivatizing carbonyl compounds. wikipedia.orgnih.gov
| Carbonyl Compound | Structure | Resulting O-Substituted Oxime Product |
|---|---|---|
| Benzaldehyde | C₆H₅CHO | O-(3-(Trifluoromethyl)benzyl)benzaldehyde oxime |
| Acetone | (CH₃)₂CO | O-(3-(Trifluoromethyl)benzyl)acetone oxime |
| Cyclohexanone (B45756) | C₆H₁₀O | O-(3-(Trifluoromethyl)benzyl)cyclohexanone oxime |
| 3-Trifluoromethyl acetophenone | CF₃C₆H₄C(O)CH₃ | O-(3-(Trifluoromethyl)benzyl)-3-(trifluoromethyl)acetophenone oxime |
Michael-Type Additions to α,β-Unsaturated Systems
The nucleophilic character of the hydroxylamine group enables it to participate in conjugate or Michael-type additions to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. beilstein-journals.org In this reaction, the nitrogen atom of this compound attacks the β-carbon of the Michael acceptor, leading to the formation of a β-amino carbonyl derivative. rsc.org Such reactions are powerful tools for carbon-nitrogen bond formation. Asymmetric variants, often employing chiral catalysts, can be used to synthesize enantiomerically enriched β-amino acid precursors. rsc.org
| α,β-Unsaturated Acceptor | Structure | Expected Michael Adduct |
|---|---|---|
| Methyl acrylate | CH₂=CHCO₂CH₃ | Methyl 3-((3-(trifluoromethyl)benzyl)oxy)aminopropanoate |
| Acrolein | CH₂=CHCHO | 3-(((3-(Trifluoromethyl)benzyl)oxy)amino)propanal |
| Acrylonitrile | CH₂=CHCN | 3-(((3-(Trifluoromethyl)benzyl)oxy)amino)propanenitrile |
Reactions with Electrophilic Reagents (e.g., Sulfonyl Chlorides)
The nitrogen atom of this compound can react with strong electrophiles like sulfonyl chlorides. This reaction typically occurs at the nitrogen center to form N-sulfonylated hydroxylamine derivatives. The classical synthesis of sulfonamides involves the reaction of sulfonyl chlorides with ammonia (B1221849) or its surrogates. acs.org By analogy, the reaction with this compound provides a route to N-alkoxy-N-sulfonyl compounds, which are valuable intermediates in organic synthesis.
| Electrophilic Reagent | Structure | Expected Product |
|---|---|---|
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | N-Benzenesulfonyl-O-(3-(trifluoromethyl)benzyl)hydroxylamine |
| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | N-(p-Toluenesulfonyl)-O-(3-(trifluoromethyl)benzyl)hydroxylamine |
| Methanesulfonyl chloride | CH₃SO₂Cl | N-Methanesulfonyl-O-(3-(trifluoromethyl)benzyl)hydroxylamine |
Transformations Involving the Trifluoromethylbenzyl Moiety
The 3-(trifluoromethyl)benzyl group significantly influences the reactivity of the aromatic ring, primarily in electrophilic aromatic substitution reactions.
Influence of the Trifluoromethyl Group on Aromatic Ring Functionalization
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.govbeilstein-journals.org This property has a profound impact on the reactivity of the attached benzene (B151609) ring in electrophilic aromatic substitution (SₑAr) reactions. wikipedia.orgmsu.edu
The influence of the -CF₃ group can be summarized by two key effects:
Ring Deactivation: The strong inductive electron withdrawal by the -CF₃ group reduces the electron density of the aromatic ring. youtube.com This makes the ring less nucleophilic and therefore less reactive towards attacking electrophiles compared to unsubstituted benzene. The reaction rate for electrophilic substitution on a trifluoromethyl-substituted ring is significantly slower. nih.govyoutube.com
Meta-Directing Effect: When an electrophilic substitution reaction does occur, the -CF₃ group directs the incoming electrophile to the meta positions (C-2, C-4, C-6 relative to the benzyl group). This is because the electron-withdrawing nature of the group destabilizes the cationic intermediates (arenium ions) formed during the reaction. masterorganicchemistry.com The destabilization is most pronounced when the positive charge is located on the carbon atom adjacent to the -CF₃ group, which occurs in the resonance structures for ortho and para attack. The intermediate for meta attack avoids this particularly unfavorable arrangement, making it the least destabilized and therefore the kinetically favored pathway. youtube.com
| Substituent | Electronic Effect | Effect on Ring Reactivity (vs. Benzene) | Directing Effect |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-donating (activating) | Activating | Ortho, Para |
| -Cl (Chloro) | Electron-withdrawing (deactivating) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Strongly electron-withdrawing (deactivating) | Strongly Deactivating | Meta |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing (deactivating) | Strongly Deactivating | Meta |
For this compound, the aromatic ring already possesses two substituents: the -CH₂ONH₂ group at position 1 and the -CF₃ group at position 3. The benzylic group is weakly activating and ortho, para-directing. However, the trifluoromethyl group is strongly deactivating and meta-directing. In such cases of competing directing effects, the more powerful deactivating group, the -CF₃ group, will largely control the position of further substitution. Therefore, electrophilic attack is expected to occur at positions meta to the -CF₃ group and ortho/para to the benzylic group, with the most likely positions being C-4 and C-6.
Potential for Intramolecular OCF3 Migration in Analogous Systems
The facility of this migration is influenced by the electronic nature of the aromatic ring. Electron-poor aromatic substrates generally necessitate higher temperatures to achieve complete conversion. This suggests that the electron-withdrawing nature of the trifluoromethyl group on the benzyl moiety of this compound might influence the feasibility and conditions required for any potential migratory rearrangement. The unique orientation of the OCF3 group, where it lies orthogonal to the plane of an associated arene ring, renders it electron-withdrawing and a strong para-directing substituent.
Table 1: Conditions for OCF3 Migration in Analogous N-Aryl-N-(trifluoromethoxy)amine Systems
| Starting Material | Reaction Conditions | Product | Yield |
|---|
Redox Chemistry and N-O Bond Manipulation
The redox chemistry of this compound is centered around the reactivity of the N-O bond, which is relatively weak and susceptible to both oxidation and reduction.
Oxidative Transformations (e.g., to Aldehyde Oximes)
The oxidation of O-alkylhydroxylamines can lead to the formation of the corresponding oximes. In the case of this compound, oxidation would be expected to yield 3-(trifluoromethyl)benzaldehyde (B1294959) oxime. This transformation is a key step in various synthetic methodologies. Hypervalent iodine(III) reagents, for instance, are known to mediate the oxidation of aldoximes to generate reactive nitrile oxide intermediates, which can then undergo further reactions like 1,3-dipolar cycloadditions. While the direct oxidation of the hydroxylamine is the initial step, the subsequent reactivity of the resulting oxime is of significant synthetic interest.
Reductive Pathways (e.g., to Benzylamines)
The N-O bond in hydroxylamines and their derivatives is readily cleaved under reductive conditions to afford the corresponding amines. For this compound, this reductive cleavage would produce 3-(trifluoromethyl)benzylamine. This transformation is a common and reliable method for the synthesis of primary amines. The weak N-O σ bond in hydroxylamines makes them excellent precursors for such conversions. Various reducing agents can be employed for this purpose, and the reaction is a fundamental transformation in organic synthesis.
Controlled N-O Bond Cleavage in Synthetic Strategies
The controlled cleavage of the N-O bond in hydroxylamine derivatives is a powerful tool in synthetic organic chemistry for the construction of nitrogen-containing heterocycles and other complex molecules. This bond cleavage can be initiated by various reagents and catalysts, including transition metals. The resulting reactive intermediates, such as nitrenes or their equivalents, can then participate in a range of bond-forming reactions, including C-N, C-O, or C-C bond formation. For instance, transition metal-catalyzed reactions involving N-O bond cleavage have been extensively used to synthesize heterocycles like aziridines, pyrroles, and pyridines. The specific activating group on the oxygen or nitrogen of the hydroxylamine derivative often dictates the reaction conditions and the nature of the reactive intermediate formed.
Radical Chemistry of Hydroxylamine Derivatives
Investigation of Radical Intermediates in Organic Reactions
The N-O bond in hydroxylamine derivatives can also undergo homolytic cleavage to generate radical intermediates. These species play a crucial role in various organic transformations. Both polar and radical pathways are observed in reactions involving hydroxylamine derivatives, particularly in the presence of transition-metal catalysts. The generation of iminoxyl radicals from oximes (the oxidized form of O-benzylhydroxylamines) is a well-studied area. These radicals can participate in a variety of reactions, including oxidative C-O coupling and cyclization reactions. The study of these radical intermediates is often carried out using techniques such as kinetic isotope effect (KIE) experiments, which can help elucidate the nature of the reactive species involved in C-H functionalization reactions. The structure of the hydroxylamine precursor can significantly influence the nature and reactivity of the generated radical intermediate.
Table 2: General Redox Transformations of O-Alkylhydroxylamines
| Transformation | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidation | Mild Oxidants (e.g., Hypervalent Iodine Reagents) | Aldehyde Oximes |
| Reduction | Various Reducing Agents | Primary Amines |
| N-O Bond Cleavage (Catalytic) | Transition Metal Catalysts | N-Heterocycles, Amines, etc. |
Homolytic Bond Dissociation Enthalpies (BDEs) of O-H Bonds
The homolytic bond dissociation enthalpy (BDE) is a critical thermodynamic parameter that quantifies the energy required to break a chemical bond homolytically, resulting in the formation of two radical species. For this compound, the BDE of the O-H bond is a key indicator of its reactivity, particularly its propensity to act as a hydrogen atom donor in radical reactions. The O-H BDE is defined by the enthalpy change of the following reaction:
R-O-H → R-O• + H•
While specific, experimentally determined BDE values for this compound are not extensively documented in the literature, its value can be understood and contextualized based on comprehensive computational and experimental studies on substituted hydroxylamines and related compounds. rsc.orgnih.gov
Research has established that the BDEs of O-H bonds in hydroxylamines are significantly influenced by both resonance and inductive effects. rsc.org A pivotal finding is that the BDEs of these bonds increase as the electron-withdrawing capability of the substituents on the molecule rises. rsc.org The 3-(trifluoromethyl)benzyl group contains a trifluoromethyl (CF₃) moiety, which is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This group exerts a strong negative inductive effect (-I), pulling electron density away from the benzyl ring and, subsequently, from the O-H bond.
This electron withdrawal destabilizes the resulting aminoxyl radical (R-O•) formed after hydrogen atom abstraction. A less stable radical product implies that more energy is required to break the corresponding O-H bond, leading to a higher BDE. mdpi.com This principle is well-demonstrated in studies of substituted phenols, where electron-withdrawing groups at the meta or para position increase the O-H BDE compared to unsubstituted phenol. mdpi.com For instance, the BDE of p-nitrophenol is significantly higher than that of phenol, while the BDE of p-aminophenol is lower, illustrating the profound impact of electronic effects.
The following table provides illustrative data from substituted phenols to demonstrate the general effect of electron-withdrawing and electron-donating groups on O-H BDE values.
| Compound | Substituent Nature | Calculated O-H BDE (kcal/mol) |
|---|---|---|
| p-Aminophenol | Electron-Donating (-NH₂) | 77.9 |
| Phenol | Unsubstituted (-H) | 87.5 |
| p-Nitrophenol | Electron-Withdrawing (-NO₂) | 91.7 |
Note: Data is for substituted phenols to illustrate electronic substituent effects on O-H BDE and is based on theoretical calculations. mdpi.com The same principles apply to substituted hydroxylamines.
Therefore, it is predicted that the O-H BDE of this compound is higher than that of the unsubstituted O-benzylhydroxylamine. This elevated BDE has direct consequences for its chemical reactivity, particularly in processes involving hydrogen atom transfer.
Hydrogen Atom Transfer Mechanisms
Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism in which a hydrogen atom is transferred concertedly, as a proton and an electron, from a hydrogen donor to a hydrogen acceptor. mdpi.commdpi.com This process is central to many chemical and biological transformations, including oxidation and C-H functionalization. nih.govresearchgate.net For a hydroxylamine like this compound, its role in a HAT reaction is typically that of a hydrogen atom donor, reacting with a radical species (X•) as follows:
R-O-H + X• → R-O• + X-H
The reactivity of this compound in HAT mechanisms is directly modulated by its O-H BDE. As discussed in the previous section, the presence of the electron-withdrawing 3-(trifluoromethyl)benzyl group increases the strength of the O-H bond. rsc.org Consequently, this compound is a less reactive hydrogen atom donor compared to hydroxylamines bearing electron-donating or neutral substituents. A higher energy input is required to cleave its O-H bond, making HAT reactions kinetically and thermodynamically less favorable unless a highly reactive radical acceptor (X•) is involved.
The mechanism of HAT is a concerted, single-step process that proceeds through a transition state where the hydrogen atom is partially bonded to both the oxygen atom of the hydroxylamine and the radical acceptor. nih.gov While BDE is the dominant factor, other phenomena such as quantum tunneling can play a significant role, especially in reactions with high activation barriers or involving the transfer of a light particle like hydrogen. nih.gov Computational studies on HAT self-exchange reactions between nitroxyl (B88944) radicals and hydroxylamines have indicated that hydrogen tunneling can be substantial in these systems. nih.gov The polarity of the radical acceptor and the hydroxylamine can also influence reaction rates, with favorable reactions often occurring between partners of matched polarity (e.g., an electrophilic radical and a nucleophilic H-donor). mdpi.com
Mechanistic Investigations of Reactions Involving O 3 Trifluoromethyl Benzyl Hydroxylamine
Elucidation of O-Alkylation Reaction Mechanisms
O-alkylation of hydroxylamines is a fundamental transformation for the synthesis of O-substituted derivatives. The mechanism of O-alkylation for compounds like O-(3-(Trifluoromethyl)benzyl)hydroxylamine generally proceeds via nucleophilic substitution. However, hydroxylamine (B1172632) itself is an ambident nucleophile, with potential for reaction at either the nitrogen or oxygen atom.
To achieve selective O-alkylation, strategies often involve the use of N-protected hydroxylamine derivatives. For instance, reacting an N-protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with an appropriate alkylating agent (e.g., a mesylate or halide) directs the alkylation to the oxygen atom. Subsequent removal of the protecting group yields the desired O-alkylated hydroxylamine. organic-chemistry.org
The reaction typically follows an S(_N)2 pathway, where the hydroxylamine oxygen attacks the electrophilic carbon of the alkylating agent. The rate and efficiency of this process are influenced by the nature of the leaving group, the solvent, and the steric and electronic properties of both reactants. The trifluoromethyl group on the benzyl (B1604629) ring of this compound enhances the electrophilicity of the benzylic carbon, but this is not the site of reaction in O-alkylation of the hydroxylamine moiety itself. Rather, the electronic effect of the trifluoromethyl group would be more relevant when the benzyl group is part of the alkylating agent.
In transition-metal-catalyzed O-alkylation reactions, such as palladium-catalyzed processes, the mechanism involves the formation of a metal-alkoxide intermediate, which then undergoes reductive elimination to form the C-O bond. organic-chemistry.org
Detailed Studies on the Mechanism of Oxime and Isoxazolidinone Formation
Oxime Formation: this compound readily reacts with aldehydes and ketones to form O-substituted oximes. This reaction is a cornerstone of carbonyl chemistry and proceeds via a well-established mechanism analogous to imine formation. quora.comwikipedia.orgbyjus.comchemtube3d.com The process is typically catalyzed by weak acid.
The mechanism involves two main stages:
Nucleophilic Addition: The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. chemtube3d.com This step is enhanced by the alpha effect, where the adjacent oxygen's lone pairs increase the nucleophilicity of the nitrogen. The initial attack forms a tetrahedral intermediate, a zwitterionic species that quickly undergoes proton transfer to yield a neutral carbinolamine intermediate. masterorganicchemistry.com
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, results in the formation of a C=N double bond, yielding the final oxime product. masterorganicchemistry.com
Isoxazolidinone Formation: The synthesis of isoxazolidinones involving O-benzylhydroxylamine derivatives can occur through various pathways, often involving cycloaddition reactions. While specific studies on this compound are not prevalent, mechanistic principles can be inferred from related systems. One common route is the [3+2] cycloaddition of a nitrone (formed in situ from the hydroxylamine) with an appropriate dipolarophile, such as an α,β-unsaturated ester or ketone. The regioselectivity and stereoselectivity of this reaction are governed by frontier molecular orbital (FMO) theory.
Another potential mechanism involves the cyclization of β-hydroxyhydroxamic acids. In this biomimetic approach, the cyclization is facilitated by activating the hydroxyl group, which is then displaced by the nucleophilic nitrogen to form the five-membered isoxazolidinone ring. researchgate.net
Mechanistic Insights into N-O Bond Activation and Cleavage in Catalytic Processes
The N-O bond in hydroxylamines and their derivatives is relatively weak (average bond energy ~57 kcal/mol), making it susceptible to cleavage under various conditions. nih.gov This property is exploited in a multitude of synthetic transformations, particularly those catalyzed by transition metals. nih.govmdpi.com Catalytic processes involving N-O bond activation and cleavage in O-benzylhydroxylamine derivatives provide powerful methods for constructing new C-N bonds. vivekanandcollege.ac.inunc.edu
Mechanisms for catalytic N-O bond cleavage often involve:
Oxidative Addition: A low-valent transition metal catalyst (e.g., Pd(0), Cu(I), Ni(0)) can insert into the N-O bond via oxidative addition, forming a higher-valent metal-amido intermediate. This intermediate is a key species that can then participate in various coupling reactions. nih.gov
Single-Electron Transfer (SET): Some catalytic systems, particularly those involving copper or iron, can initiate N-O bond cleavage through a single-electron transfer process. nih.govmdpi.com This generates an iminyl radical and a metal-alkoxide species, which can then proceed through radical-based pathways to form the final products.
Electrophilic Amination: In these reactions, the hydroxylamine derivative acts as an electrophilic source of nitrogen. vivekanandcollege.ac.in A transition metal catalyst activates a nucleophile (e.g., an organometallic reagent), which then attacks the nitrogen atom, displacing the O-benzyl group. Crossover experiments in copper-catalyzed systems have suggested that these reactions proceed via an intermolecular mechanism, likely involving a transition state with a large Cu-N-O bond angle. nih.gov
The trifluoromethyl group in this compound can influence these processes by altering the redox potential of the molecule and the stability of any intermediates formed.
Analysis of Radical Pathways in Trifluoromethylation and Rearrangement Reactions
Radical Trifluoromethylation: The trifluoromethyl (CF(_3)) group is a crucial substituent in medicinal chemistry and materials science. Direct C-H trifluoromethylation of aromatic compounds is an important synthetic strategy that often proceeds through a radical mechanism. chemrxiv.orgresearchgate.netresearchgate.net In these reactions, a CF(_3) radical is generated from a suitable precursor (e.g., CF(_3)I, NaSO(_2)CF(_3)). researchgate.netprinceton.edu This highly reactive radical then adds to the aromatic ring to form a cyclohexadienyl radical intermediate, which is subsequently oxidized to the final trifluoromethylated aromatic product. princeton.edu
While this compound already contains a CF(_3) group, understanding radical trifluoromethylation mechanisms is relevant to its synthesis and potential side reactions. The regioselectivity of radical trifluoromethylation on substituted benzenes is complex, often yielding mixtures of isomers due to the high reactivity of the CF(_3) radical. chemrxiv.org
Rearrangement Reactions: O-benzylhydroxylamines can undergo rearrangement reactions through radical pathways. The relatively weak N-O bond can be cleaved homolytically to generate aminyl and benzyloxy radicals. These radicals can then participate in subsequent rearrangement steps.
One notable rearrangement is the radical Truce-Smiles rearrangement, an intramolecular homolytic aromatic substitution (S(_H)Ar). researchgate.net In this type of reaction, a radical centered on a side chain can attack the aromatic ring at an ipso-position, leading to the migration of the aryl group. While more common for sulfur and oxygen-linked systems, analogous rearrangements involving nitrogen are known. The feasibility of such a pathway for this compound would depend on the specific reaction conditions used to generate the necessary radical intermediates.
Computational Chemistry Approaches to Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. researchgate.netrsc.orgacs.orgoup.com For reactions involving this compound, computational methods provide deep insights into reaction pathways, transition states, and the energetic factors that govern reactivity and selectivity.
DFT calculations are widely used to map the potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the differentiation between competing mechanistic pathways.
For the reactions of this compound, DFT can be applied to:
Model Oxime Formation: DFT studies can clarify the role of catalysts and solvent molecules in the proton transfer steps of oxime formation, confirming the stepwise nature of the addition-elimination mechanism. researchgate.net
Investigate Cycloaddition Reactions: The regiochemistry and stereochemistry of isoxazolidinone formation via [3+2] cycloadditions can be predicted by calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants and the activation barriers for different modes of attack.
Elucidate Catalytic Cycles: For transition-metal-catalyzed N-O bond cleavage, DFT can be used to model the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, and ligand exchange. This helps to identify the rate-determining step and understand the role of the catalyst and ligands. nih.gov
The choice of the density functional and basis set is crucial for obtaining accurate results, and various functionals are benchmarked for their performance in calculating reaction barriers and thermochemistry. oup.com
Bond Dissociation Energies (BDEs): The BDE of the N-O bond is a critical parameter that dictates the feasibility of many reactions involving hydroxylamines. Computational methods provide a reliable way to calculate BDEs. Studies using high-level composite methods (like CBS-QB3, G4) and DFT functionals (such as M06-2X) have shown that the N-O single bond BDE in hydroxylamines is typically in the range of 55-65 kcal/mol, which is significantly higher than the generic value often quoted in textbooks. nih.govnsf.govacs.org The substitution pattern on both the nitrogen and oxygen atoms influences the BDE. The electron-withdrawing nature of the 3-(trifluoromethyl)benzyl group is expected to have a discernible effect on the N-O BDE of the title compound.
| Compound | M06-2X | CBS-QB3 | G4 |
|---|---|---|---|
| NH2OH (Hydroxylamine) | 61.35 | 62.15 | 61.50 |
| CH3NH-OCH3 | 57.34 | 57.94 | 56.36 |
| (CH3)2N-OCH3 | 53.30 | 53.90 | 52.54 |
| (CH3)2N-OPh | 50.60 | 51.32 | 50.15 |
Transition State Structures: The analysis of transition state (TS) geometries provides a detailed picture of the bond-making and bond-breaking processes during a reaction. For instance, in the S(_N)2 O-alkylation reaction, the TS would show a partially formed C-O bond and a partially broken bond between the carbon and the leaving group. In catalytic N-O bond cleavage, DFT can reveal the geometry of the oxidative addition TS, showing the interaction between the metal center and the N-O bond. nih.gov Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate) and to calculate zero-point vibrational energies and thermal corrections to the activation energy. acs.org
Conformational Analysis and Stereochemical Control
The stereochemical outcome of reactions involving chiral reagents or catalysts is often dictated by the three-dimensional arrangement of the molecule, its conformational preferences, and the energy barriers between different conformations. For a molecule like this compound, analysis would typically involve:
Rotational Isomers (Rotamers): Examination of the rotation around the C-O, O-N, and benzyl-CH2 bonds to identify the most stable conformations. The bulky and electron-withdrawing trifluoromethyl group at the meta position of the benzyl ring would be expected to influence these preferences through steric and electronic effects.
Transition State Modeling: Computational studies, such as Density Functional Theory (DFT), would be instrumental in modeling the transition states of reactions where this hydroxylamine derivative is used. Such models could elucidate how the conformation of the reagent influences the facial selectivity of the attack on a prochiral substrate, thereby controlling the stereochemistry of the product.
In the absence of specific studies on this compound, general principles suggest that the lowest energy conformation would place bulky groups in positions that minimize steric hindrance. In reactions where this molecule acts as a nucleophile or a directing group, its preferred conformation would orient the reactive centers in a way that favors the formation of one stereoisomer over another. However, without experimental or computational data, any discussion remains speculative.
Further research, including detailed NMR studies (like NOE experiments) and computational chemistry, would be required to generate the specific data needed to populate tables on conformational energies and to correlate these findings directly with observed stereochemical outcomes in reactions involving this compound.
Synthetic Utility and Applications in Advanced Organic Synthesis
Precursors for Diverse Molecular Architectures
The strategic placement of the benzyloxyamine functionality makes O-(3-(Trifluoromethyl)benzyl)hydroxylamine an ideal precursor for constructing a variety of important organic molecules. Its ability to introduce a protected nitrogen-oxygen linkage is fundamental to the synthesis of several classes of compounds.
Building Blocks for N-Substituted Oximes and Nitrones
O-substituted hydroxylamines are primary reagents for the synthesis of O-substituted oximes and their subsequent oxidation to nitrones. This compound readily reacts with aldehydes and ketones to form the corresponding O-benzyl oximes. nih.govgoogle.com This reaction is a straightforward and high-yielding method for installing a protected oxime functional group, which is a stable and versatile intermediate in organic synthesis. researchgate.net
These resulting O-benzyl oximes can serve as precursors to nitrones, which are valuable 1,3-dipoles. The 1,3-dipolar cycloaddition reactions of nitrones are powerful tools for constructing five-membered heterocycles. researchgate.net The synthesis of oximes from hydroxylamines is a foundational step, providing access to these reactive intermediates. acs.org
Table 1: Synthesis of O-Substituted Oximes from Aldehydes/Ketones
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|
Synthesis of Heterocyclic Compounds (e.g., Isoxazolidinone and Isoxazoline (B3343090) Frameworks)
The isoxazoline and isoxazolidine (B1194047) heterocyclic systems are prevalent in many biologically active compounds and serve as important synthetic intermediates. researchgate.netmdpi.com A primary route to these structures is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene or alkyne. researchgate.net
Nitrones, which can be generated from this compound derivatives, react with dipolarophiles to yield isoxazolidines (from alkenes) or isoxazolines (from alkynes). This cycloaddition approach is one of the most effective methods for building these five-membered N,O-heterocycles. researchgate.net The reaction of chalcones with hydroxylamine (B1172632) hydrochloride is another established method for producing isoxazoline derivatives. ijert.orgrdd.edu.iq The versatility of these methods allows for the creation of a wide range of substituted isoxazoline and isoxazolidine frameworks. nih.gov
Stereocontrolled Synthesis of β-Amino Acids
β-Amino acids are crucial components of peptidomimetics, natural products, and pharmaceuticals, offering enhanced stability against enzymatic degradation compared to their α-analogs. fluorochem.co.ukprinceton.edu A key strategy for their asymmetric synthesis involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters.
Specifically, O-benzylhydroxylamine derivatives can be used in catalytic asymmetric additions to achieve stereocontrolled synthesis of β-amino acids. princeton.edu This method allows for the introduction of the amino group with high enantioselectivity, establishing the chiral center required for biologically active molecules. The resulting N-benzyloxy-β-amino ester can then be further manipulated and deprotected to yield the desired β-amino acid. princeton.edu
Table 2: Asymmetric Synthesis of a β-Amino Acid Precursor
| Nitrogen Source | Substrate | Catalyst | Product | Key Feature |
|---|
Preparation of Hydroxamate Derivatives
Hydroxamic acids and their derivatives are a significant class of compounds known for their metal-chelating properties and biological activities, particularly as enzyme inhibitors. O-substituted hydroxamates can be synthesized directly from esters using O-substituted hydroxylamines.
A highly efficient, one-step method involves the reaction of an unactivated ester with the anion of an O-benzylhydroxylamine, such as this compound, generated in situ. nih.gov This transformation proceeds rapidly even at low temperatures and is compatible with a broad range of esters, including chiral α-amino acid esters, without causing racemization. nih.gov The traditional method involves reacting hydroxylamine with esters or acid chlorides to form the hydroxamic acid. orgsyn.org
Reagent in Chemical Transformations and Functional Group Manipulations
Beyond its role as a structural precursor, this compound functions as a sophisticated reagent for introducing nitrogen into molecules, particularly in reactions where the nitrogen atom acts as an electrophile.
Electrophilic Nitrogen Source in Amination Reactions
While amines are typically nucleophilic, hydroxylamine derivatives can be used as electrophilic aminating agents ("N+ synthons") to form C-N bonds. wiley-vch.denih.gov This "umpoled" reactivity is achieved by attaching a good leaving group to the nitrogen atom. nih.gov In this compound, the O-benzyl group can function as part of the leaving group after activation, rendering the nitrogen atom electrophilic.
These reagents have proven effective in transition metal-catalyzed amination reactions. For example, O-benzyl hydroxylamine can directly aminate aryl cuprates, which are formed via directed C-H activation. wiley-vch.de This allows for the selective installation of an amino group at a specific position on an aromatic ring. The use of hydroxylamine-derived reagents is often preferred over more hazardous alternatives like chloramines. wiley-vch.de This methodology has been expanded to include various organometallic nucleophiles and catalytic systems, making it a powerful tool for C-N bond formation. vivekanandcollege.ac.in
Development of Novel Trifluoromethylation Reagents and Processes
The introduction of the trifluoromethyl (CF3) group into organic molecules is of paramount importance in medicinal chemistry and materials science, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. Research in this area has led to the development of novel reagents capable of delivering trifluoromethyl or related moieties. Hydroxylamine derivatives, in particular, have been identified as versatile precursors for creating N-trifluoromethyl and N-trifluoromethylamine reagents. nih.govacs.org
For instance, studies have demonstrated the synthesis of novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents through processes like silver-mediated oxidative trifluoromethylation. nih.gov These resulting reagents are effective in the direct incorporation of the NCF3 group into a wide range of substrates, including complex bioactive molecules, via photoredox catalysis. nih.gov While this compound is not directly employed as the final trifluoromethylating agent, its core structure is representative of the class of hydroxylamines used as foundational building blocks for such advanced reagents. The presence of the trifluoromethyl group on the benzyl (B1604629) ring already makes it a fluorine-containing molecule, positioning it as a subject of interest for further transformations into more complex fluorinated reagents.
Selective Deamination of Amines
Information regarding the use of this compound for the selective deamination of amines was not available in the provided search results.
Intermediates in Specialty Chemical Production
The true value of this compound is most evident in its role as a key intermediate or a close structural analog to precursors used in the synthesis of high-value specialty chemicals, particularly in the agrochemical sector.
The fungicide Trifloxystrobin is a prominent example of a complex agrochemical whose synthesis relies on a key intermediate structurally related to this compound. The critical precursor is 3'-(Trifluoromethyl)acetophenone oxime (also known as m-trifluoromethylacetophenone oxime), which contains the essential 3-(trifluoromethyl)phenyl moiety. pharmaffiliates.comtheclinivex.com
Patented synthetic routes for Trifloxystrobin describe a condensation reaction where this oxime is coupled with another complex molecule, typically methyl 2-bromomethyl-(αE)methoxyiminobenzene acetate (B1210297). patsnap.comgoogle.com This reaction forms the core structure of the final fungicide. The process involves reacting the two key intermediates in the presence of a base and a suitable solvent system. patsnap.comgoogle.comgoogle.com The trifluoromethylphenyl part of the oxime is crucial for the biological activity of Trifloxystrobin.
The table below summarizes a representative synthesis based on patent literature.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
| m-Trifluoromethylacetophenone oxime | 2-Bromomethyl-(αE)methoxyiminophenylacetic acid methyl ester | 1,8-Diazabicycloundec-7-ene (DBU) and a phosphine-containing ligand | Dimethylformamide (DMF) | Trifloxystrobin |
This interactive table is based on data found in patent literature describing a green synthesis method for Trifloxystrobin. patsnap.com
While specific examples detailing the use of this compound as a monomer in polymer synthesis are not prominent in the literature, its chemical structure suggests significant potential for applications in advanced polymer development. The reactivity of the hydroxylamine functional group is well-established for creating or modifying polymers. For example, the parent compound, O-benzylhydroxylamine, can be used to introduce specific functionalities into polyesters.
The key advantage of using this compound over its non-fluorinated analog lies in the properties conferred by the trifluoromethyl group. The CF3 group is known for its high thermal stability, chemical inertness, and hydrophobicity. Incorporating this moiety into a polymer backbone or as a side chain could lead to the development of specialty polymers with enhanced characteristics, such as:
Increased Thermal Stability: Useful for high-performance plastics and coatings.
Chemical Resistance: For materials used in harsh chemical environments.
Hydrophobicity: Leading to materials with water-repellent or self-cleaning surfaces.
Modified Optical Properties: For applications in specialty lenses and coatings.
The hydroxylamine group provides a reactive handle for polymerization, either through condensation reactions or by serving as a site for grafting onto existing polymer chains, making it a plausible candidate for creating novel fluorinated polymers.
Advanced Characterization Techniques for O 3 Trifluoromethyl Benzyl Hydroxylamine and Its Derivatives
Spectroscopic Analysis
Spectroscopic methods provide fundamental insights into the atomic and molecular structure of O-(3-(Trifluoromethyl)benzyl)hydroxylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the types and number of hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons (CH₂) adjacent to the oxygen atom would likely resonate at approximately δ 5.0-5.5 ppm. The protons of the hydroxylamine (B1172632) group (NH₂) would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will produce signals in the δ 120-140 ppm range, with the carbon attached to the CF₃ group showing a distinct chemical shift. The benzylic carbon (CH₂) is expected to resonate around δ 70-80 ppm.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR is particularly important for compounds containing fluorine. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak, typically in the range of δ -60 to -65 ppm relative to a CFCl₃ standard, is highly characteristic of the trifluoromethyl group's electronic environment. rsc.org
Table 1: Predicted NMR Data for this compound Data is extrapolated from similar compounds and theoretical predictions.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 7.4 - 7.8 | Multiplet | Aromatic protons |
| ¹H | ~5.1 | Singlet | Benzylic (OCH₂) protons |
| ¹H | Broad | Singlet | Hydroxylamine (NH₂) protons |
| ¹³C | ~124 (q, J ≈ 272 Hz) | Quartet | Trifluoromethyl carbon (CF₃) |
| ¹³C | 125 - 140 | Multiple signals | Aromatic carbons |
| ¹³C | ~75 | Singlet | Benzylic carbon (OCH₂) |
| ¹⁹F | -62 to -64 | Singlet | Trifluoromethyl (CF₃) fluorines |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The N-H stretching vibrations of the primary amine in the hydroxylamine group are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring is expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the benzyl (B1604629) CH₂ group will appear just below 3000 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are characteristically found in the 1100-1350 cm⁻¹ region and are often the most intense peaks in the spectrum. The C-O stretching vibration of the benzyl ether linkage is anticipated in the 1000-1100 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3400 | N-H Stretch | Hydroxylamine (NH₂) |
| 3000-3100 | C-H Stretch | Aromatic Ring |
| 2850-2960 | C-H Stretch | Benzylic (CH₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1100-1350 | C-F Stretch | Trifluoromethyl (CF₃) |
| 1000-1100 | C-O Stretch | Benzyl Ether (CH₂-O) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈F₃NO), the exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula. calpaclab.comscbt.comfluorochem.co.ukindofinechemical.com
The calculated monoisotopic mass of the neutral molecule is approximately 191.0558 g/mol . In HRMS analysis, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion, which would have a calculated exact mass of approximately 192.0636 g/mol . The high accuracy of HRMS (typically within 5 ppm) allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, with expected fragments corresponding to the loss of the hydroxylamine group or cleavage of the benzyl C-O bond.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) with Derivatization for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, reversed-phase HPLC is a suitable method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate.
To enhance detection sensitivity, especially at low concentrations, derivatization is often employed. The hydroxylamine moiety can react with various derivatizing agents. For instance, reaction with carbonyl compounds (aldehydes or ketones) forms oxime derivatives, which may have improved chromatographic properties and stronger UV absorbance, facilitating detection. researchgate.net The choice of derivatizing agent can be tailored to introduce a chromophore that absorbs strongly at a specific wavelength, thereby increasing the sensitivity of the analysis. A study on benzimidazole (B57391) derivatives utilized a reversed-phase C8 column with a gradient system of acetonitrile and a buffered aqueous phase for separation. nih.govresearchgate.net
Table 3: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water |
| Detector | UV-Vis Detector (e.g., at 210 nm or 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Derivatization (optional) | Pre-column reaction with a UV-active aldehyde or ketone |
Gas Chromatography (GC) for Purity and Isomeric Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is commonly performed to increase volatility and thermal stability. nih.govresearchgate.net
A common derivatization strategy for hydroxylamines is the reaction with an aldehyde or ketone, such as acetone, to form the corresponding oxime. researchgate.net This derivative is more volatile and less polar, making it amenable to GC analysis. Another approach is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, which also increases volatility. hmdb.ca
The GC analysis, often coupled with a mass spectrometer (GC-MS), can provide excellent separation of the target compound from impurities, including any positional isomers (e.g., O-(2-(Trifluoromethyl)benzyl)hydroxylamine or O-(4-(Trifluoromethyl)benzyl)hydroxylamine). The retention time is characteristic of the compound under specific GC conditions, while the mass spectrum provides structural confirmation.
Table 4: Typical GC Method Parameters for Purity Analysis (after Derivatization)
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 280°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Conversion to an oxime (e.g., with acetone) or a silylated derivative |
Other Complementary Analytical Methodologies
Titrimetric Methods for Specific Functional Group Quantification (e.g., Aldehyde Content via Hydroxylamine Reaction)
Titrimetric methods offer a classic and reliable approach for the quantification of specific functional groups. For derivatives of this compound that are utilized in reactions with carbonyl compounds, the quantification of aldehydes and ketones is of particular importance. The hydroxylamine hydrochloride method is a well-established titrimetric procedure for this purpose. nih.govresearchgate.net
The fundamental principle of this method is the oximation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine hydrochloride. In this reaction, the carbonyl group reacts with hydroxylamine (NH₂OH) to form an oxime and liberate hydrochloric acid (HCl). The amount of HCl produced is directly proportional to the amount of the carbonyl compound present in the sample. osti.govnrel.gov The liberated acid is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). epharmacognosy.comarchive.org
The reaction can be represented as follows:
R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl
The endpoint of the titration can be determined using a colorimetric indicator, such as bromophenol blue, or by potentiometric titration. epharmacognosy.commetrohm.com Potentiometric titration, which involves monitoring the pH change as the titrant is added, often provides more accurate and reproducible results, especially for colored or turbid solutions. metrohm.com
Several factors can influence the accuracy of the determination, including the reaction time, temperature, and the pH of the reaction medium. osti.govarchive.org For some sterically hindered ketones and aldehydes, the reaction may be slow and require elevated temperatures or prolonged reaction times to ensure complete oximation. osti.gov
To illustrate the application of this method, consider the quantification of a model aldehyde using a standardized solution of sodium hydroxide. The data in the table below represents a typical titration experiment.
Table 1: Titrimetric Quantification of Aldehyde Content
| Sample ID | Sample Weight (g) | NaOH Titrant Volume (mL) | NaOH Concentration (M) | Calculated Aldehyde Content (%) |
|---|---|---|---|---|
| Aldehyde_Sample_1 | 1.25 | 10.2 | 0.1 | 12.5 |
| Aldehyde_Sample_2 | 1.28 | 10.5 | 0.1 | 12.6 |
| Aldehyde_Sample_3 | 1.26 | 10.3 | 0.1 | 12.5 |
Note: The aldehyde content is calculated based on the stoichiometry of the reaction and the molecular weight of the specific aldehyde being analyzed. The blank titration is performed to account for any acidic or basic impurities in the reagents.
This titrimetric method provides a cost-effective and straightforward means of quantifying carbonyl compounds, which is essential for quality control and reaction monitoring when working with hydroxylamine derivatives like this compound.
Future Directions and Emerging Research Frontiers
Innovation in Green and Sustainable Synthetic Methodologies
Future research will increasingly prioritize the development of environmentally benign and efficient methods for the synthesis of O-(3-(Trifluoromethyl)benzyl)hydroxylamine and its precursors. A significant area of innovation lies in the electrochemical synthesis of the hydroxylamine (B1172632) (NH₂OH) core. Recent studies have demonstrated the feasibility of ketone-mediated electrosynthesis of hydroxylamine from nitrate, a method that not only utilizes a readily available starting material but also prevents the over-reduction to ammonia (B1221849), thus enhancing sustainability. nih.gov
Discovery of Novel Reactivity Modes and Cascade Transformations
The trifluoromethyl group and the hydroxylamine moiety in this compound create a unique electronic and steric environment that is ripe for the discovery of novel reactivity. Future research is expected to uncover new cascade reactions that leverage the inherent functionality of the molecule to build complex molecular architectures in a single, efficient operation. For instance, cascade reactions involving the conjugate addition of hydroxylamine to electron-deficient alkenes, followed by intramolecular cyclization and dehydration, have been shown to be a powerful method for constructing trifluoromethyl-substituted isoxazolines, which are important scaffolds in medicinal chemistry. wikipedia.org
Another promising frontier is the exploration of this compound and its derivatives in transition-metal-free multicomponent reactions. Research on related N-acyl-N-arylhydroxylamines has revealed complex cascade sequences involving O rsc.orgnbinno.com sigmatropic shifts and Smiles rearrangements. researchgate.net Investigating analogous transformations for the title compound could unlock new pathways to novel heterocyclic systems. Additionally, the development of reactions that utilize the N-benzylhydroxylamine backbone as a "C1N1 synthon" via α-C(sp³)–H activation represents a paradigm shift from its traditional reaction modes, opening the door to unprecedented cyclization strategies for building molecules like substituted imidazoles. researchgate.net
Exploration of this compound in Supramolecular Assemblies and Functional Materials
The unique structural features of this compound make it a compelling candidate for the design of advanced functional materials and supramolecular assemblies. The trifluoromethyl (CF₃) group is not merely a passive substituent; it is known to be an "amphiphilic noncovalent bonding partner," capable of acting as both an electrophile and a nucleophile in weak interactions. rsc.orgnih.gov This allows it to participate in a range of non-covalent interactions, including C–H···F hydrogen bonds and C–F···π interactions, which are critical for directing crystal engineering and the self-assembly of molecules in the solid state. nih.gov Future work will likely explore how these interactions can be harnessed to construct novel liquid crystals, polymers, and cocrystals with tailored physical and chemical properties. nih.govspringernature.com
The hydroxylamine moiety offers a potential coordination site for metal ions, suggesting the molecule's use as an organic ligand or linker in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org While primary hydroxylamines can be unstable in the presence of transition metals, modern ligand design strategies, such as the incorporation of intramolecular hydrogen bonds, have shown that stable metal complexes can be achieved. concordia.canih.gov The inherent redox activity of the hydroxylamine group could impart interesting catalytic or electronic functionalities to the resulting materials, making this compound a promising building block for creating MOFs with applications in catalysis, gas storage, and sensing. chemicalbook.com
Integration with Automated Synthesis and Artificial Intelligence in Chemical Research
Beyond route planning, machine learning models can predict reaction outcomes and recommend optimal conditions (e.g., catalyst, solvent, temperature) with increasing accuracy, in some cases surpassing the judgment of experienced chemists. This predictive power, when coupled with automated "molecule-making machines," enables high-throughput experimentation and optimization. concordia.ca Such integrated systems will accelerate the discovery of new reactions and derivatives of this compound, allowing researchers to explore its chemical space more rapidly and systematically than ever before. This synergy between AI and automation promises to shorten development timelines for new functional molecules and materials derived from this versatile compound. nih.gov
Development of Advanced In Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the reaction mechanisms, kinetics, and intermediates involved in the synthesis and transformation of this compound requires advanced in situ characterization techniques. The presence of the trifluoromethyl group makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. Given the high sensitivity of the ¹⁹F nucleus and the lack of background signal in most reaction systems, ¹⁹F NMR can be used to monitor the consumption of the starting material and the formation of fluorinated products and intermediates in real-time with high precision. mdpi.com
The integration of NMR with flow chemistry (FlowNMR) is an emerging frontier that allows for continuous, real-time monitoring of reactions as they occur within a reactor. This technique provides immediate kinetic data and can help in the rapid optimization of reaction conditions. For transformations involving solid-state species, in situ techniques such as Raman spectroscopy and X-ray diffraction (XRD) will be invaluable for tracking changes in chemical bonding and crystal structure during the reaction, providing a comprehensive picture of the transformation process without the need to isolate transient or metastable phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
